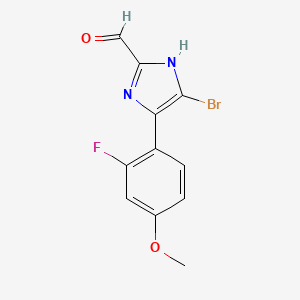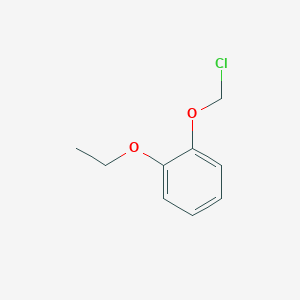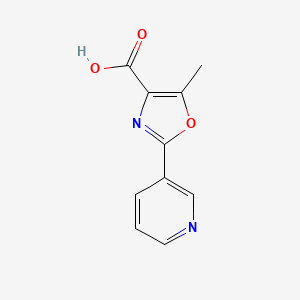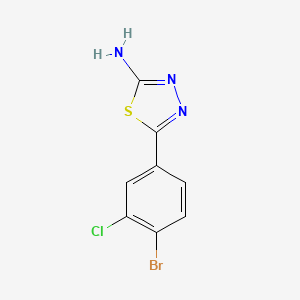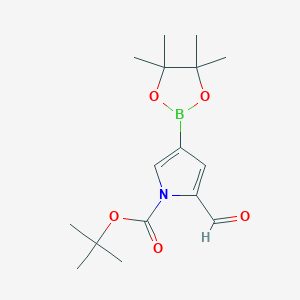![molecular formula C27H18N4O2 B13701031 4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine, followed by further functionalization to introduce the pyridine rings . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Catalysts: Palladium, platinum.
Major Products Formed
Reduction: 4-[4-(4-Aminophenyl)phenyl]-2,6-dipyridin-2-ylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
作用机制
its potential as a kinase inhibitor suggests that it may interact with specific enzymes, blocking their activity and thereby affecting cellular signaling pathways . The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
4-Nitrophenol: Known for its use in pH indicators and as an intermediate in the synthesis of paracetamol.
Uniqueness
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is unique due to its combination of nitrophenyl, phenyl, and pyridine groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C27H18N4O2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
4-[4-(4-nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H18N4O2/c32-31(33)23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-28-24)30-27(18-22)25-6-2-4-16-29-25/h1-18H |
InChI 键 |
KJSGDJRLWLNHKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


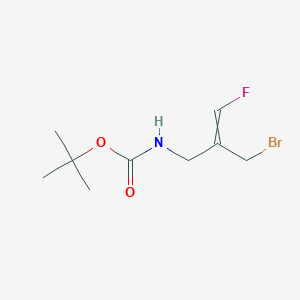

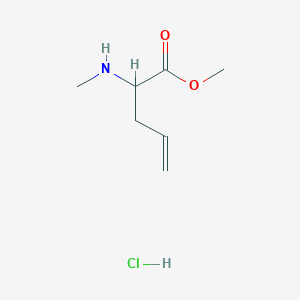
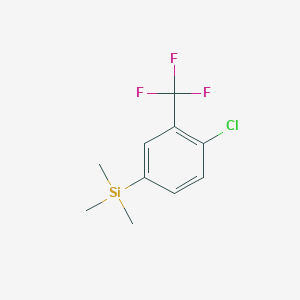
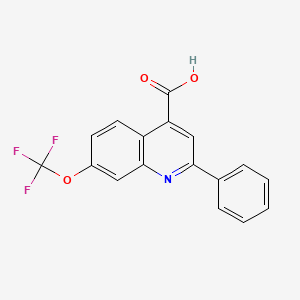
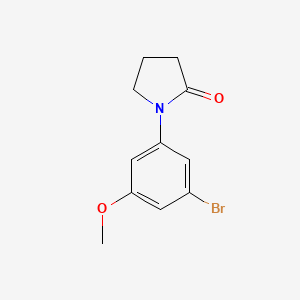
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)
